Tert-butyl N-[(4-

Description

Overview of tert-Butyl Carbamate (B1207046) Protective Groups in Synthetic Chemistry

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, primarily utilized as a protecting group for amines. thermofisher.commasterorganicchemistry.com Its widespread adoption stems from its desirable characteristics: it is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet can be readily removed under mild acidic conditions. organic-chemistry.orgwikipedia.org This orthogonality allows for the selective deprotection of the Boc group in the presence of other acid-labile or base-labile protecting groups, a crucial aspect in the multi-step synthesis of complex molecules. organic-chemistry.org

The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org Various methods have been developed to optimize this reaction, including the use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or employing different solvent systems. wikipedia.org The removal of the Boc group is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol. wikipedia.orgfishersci.co.uk The mechanism of deprotection involves the formation of a tert-butyl cation, which can potentially alkylate other nucleophilic sites in the molecule. To mitigate this, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org

Significance of the N-[(4-Substituted)-X] Scaffold in Chemical Research

The N-[(4-substituted)-X] scaffold refers to a broad category of molecular frameworks where a nitrogen atom is connected to a core structure (X) that bears a substituent at the 4-position. This scaffold is of immense interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules. mdpi.com Nitrogen-containing heterocyclic scaffolds, a prominent example of this framework, are found in a vast number of FDA-approved drugs and natural products. mdpi.comopenmedicinalchemistryjournal.com

The versatility of the N-[(4-substituted)-X] scaffold lies in the ability to readily modify the substituent at the 4-position, allowing for the systematic exploration of structure-activity relationships (SAR). openmedicinalchemistryjournal.com By introducing different functional groups at this position, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to enhance its biological activity and target specificity. nih.gov For instance, the introduction of a trifluoromethyl group can significantly alter a compound's metabolic stability and binding affinity. Common examples of these scaffolds include substituted pyridines, pyrroles, and piperidines, which are integral components of many therapeutic agents. researchgate.netrsc.orgresearchgate.net

Historical Context and Evolution of Research on Analogous Compounds

The study of carbamates has a rich history, dating back to the 19th century with the isolation of physostigmine, a natural methyl carbamate, from the Calabar bean. nih.govmhmedical.com Initially used for treating glaucoma, its discovery laid the groundwork for the exploration of carbamates as therapeutic agents. nih.govresearchgate.net The mid-20th century saw the expansion of carbamate applications into agriculture with the development of carbamate-based pesticides like carbaryl. nih.govmhmedical.com

The evolution of organic synthesis, particularly the development of protecting group strategies, propelled the use of carbamates, especially tert-butyl carbamates, into the forefront of academic and industrial research. nih.govacs.org The recognition of the Boc group's utility in peptide synthesis was a significant milestone, enabling the construction of complex polypeptides. masterorganicchemistry.com Over the years, research has focused on developing more efficient and selective methods for both the introduction and removal of the Boc group. organic-chemistry.orgorganic-chemistry.org Furthermore, the exploration of diverse N-substituted scaffolds has expanded the chemical space available for drug discovery, leading to the synthesis of novel carbamate derivatives with a wide range of biological activities. nih.govresearchgate.net The ongoing research in this field continues to yield innovative synthetic methodologies and novel applications for these versatile compounds. nih.govacs.org

Physicochemical Properties and Characterization

The physicochemical properties of tert-butyl N-[(4-substituted)-X]carbamate derivatives are crucial for their application in various scientific fields. These properties are largely influenced by the nature of the "X" scaffold and the substituent at the 4-position.

Generally, these compounds are white to slightly yellow crystalline solids. ontosight.aichembk.com Their solubility is typically high in organic solvents such as dichloromethane, chloroform, tetrahydrofuran (B95107), and methanol, while they exhibit limited solubility in water and petroleum ether. ontosight.aichembk.com The presence of the bulky tert-butyl group contributes to their solubility in nonpolar solvents. vulcanchem.com

The melting point of these derivatives can vary significantly depending on the specific structure. For instance, the parent tert-butyl carbamate has a melting point in the range of 105-108 °C. chembk.comchemsrc.com

Table 1: Physicochemical Properties of Selected tert-Butyl Carbamate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| tert-Butyl carbamate | C₅H₁₁NO₂ | 117.15 | 105-108 chembk.comchemsrc.com |

| tert-Butyl (4-aminophenyl)carbamate | C₁₂H₁₆N₂O₂ | 220.27 | Not Reported |

| tert-Butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate | C₁₆H₂₂N₂O₂ | 274.36 | Not Reported |

| tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate | C₁₂H₂₄N₂O₂ | Not Reported | Not Reported |

| tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | C₁₄H₂₁NO₃ | 251.32 | Not Reported |

| tert-Butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate | C₁₀H₁₉NO₃ | 201.26 | Not Reported |

The characterization of these compounds relies on a suite of analytical techniques. Spectroscopic methods are paramount for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. ijcr.infoscielo.org.mx The characteristic signals for the tert-butyl group (a singlet around 1.4 ppm in ¹H NMR) and the carbamate carbonyl (around 155 ppm in ¹³C NMR) are key identifiers. ijcr.infoscielo.org.mx

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. ijcr.info The N-H stretching vibration of the carbamate typically appears around 3300-3500 cm⁻¹, and the C=O stretching of the carbamate is observed in the region of 1680-1740 cm⁻¹. ijcr.info

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. ijcr.infoscielo.org.mx

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of the synthesized compounds. researchgate.nettaylorfrancis.comusgs.gov Due to the thermal lability of many carbamates, HPLC is often the preferred method. taylorfrancis.comusgs.gov For more detailed analysis, these techniques are often coupled with mass spectrometry (LC-MS or GC-MS). researchgate.nettaylorfrancis.com

Synthesis and Manufacturing Processes

The synthesis of this compoundsubstituted)-X]carbamate derivatives primarily involves the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a primary or secondary amine of the corresponding N-[(4-substituted)-X] scaffold.

The most prevalent method for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgwikipedia.org This reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (B52724), and often in the presence of a base to neutralize the acidic byproduct. wikipedia.org Common bases include sodium hydroxide (B78521), triethylamine (B128534), or 4-dimethylaminopyridine (DMAP). wikipedia.org The reaction conditions can be tailored based on the reactivity of the amine; for instance, heating may be required for less reactive amines. wikipedia.org

Alternative reagents for Boc protection include tert-butyl chloroformate, although Boc₂O is generally preferred due to its lower toxicity and ease of handling. ontosight.ai More recently, novel reagents like Boc-DMT have been developed for the efficient introduction of the Boc group under mild, aqueous conditions. organic-chemistry.org

A notable synthetic route for preparing tert-butyl carbamates from carboxylic acids is the Curtius rearrangement. organic-chemistry.orgorganic-chemistry.org In this method, a carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate. This isocyanate is subsequently trapped with tert-butanol (B103910) to yield the desired tert-butyl carbamate. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Reagents and Conditions for Boc Protection

| Reagent | Base | Solvent | Temperature | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water/THF | 0 °C to RT | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Not Specified | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | THF | 0 °C to RT | vulcanchem.com |

| Di-tert-butyl dicarbonate (Boc₂O) | None (catalyst- and solvent-free) | Mild conditions | Not Specified | researchgate.net |

| tert-Butyl chloroformate | Base | Dichloromethane | 0-5 °C |

RT = Room Temperature

On an industrial scale, process optimization is crucial to ensure efficiency, safety, and cost-effectiveness. This involves selecting readily available and inexpensive starting materials, minimizing the number of synthetic steps, and developing purification methods that are amenable to large-scale production, such as crystallization rather than chromatography. sioc-journal.cn For example, in the synthesis of (S)-tert-butyl(6-oxopiperdin-3-yl)carbamate, a key pharmaceutical intermediate, optimization involved replacing hazardous reagents like sodium azide with safer alternatives and streamlining the purification process. sioc-journal.cn

Applications in Scientific Research

The unique properties of this compoundsubstituted)-X]carbamate derivatives make them highly valuable in various areas of scientific research, most notably in medicinal chemistry and as versatile building blocks in organic synthesis.

Role in Medicinal Chemistry

In the field of medicinal chemistry, these compounds are frequently used as key intermediates in the synthesis of a wide array of therapeutic agents. nih.govresearchgate.net The Boc group serves to protect a reactive amine functionality while other parts of the molecule are being modified. masterorganicchemistry.com This allows for the construction of complex molecular architectures with high precision.

Derivatives of this compoundsubstituted)-X]carbamates have been investigated for a range of biological activities. For instance, certain carbamate derivatives have shown potential as enzyme inhibitors, which could be beneficial in treating diseases where specific enzymes are overactive. The N-[(4-substituted)-X] scaffold itself is often a pharmacophore, a structural feature responsible for a drug's biological activity. By synthesizing a library of compounds with different substituents at the 4-position, medicinal chemists can systematically explore the structure-activity relationship and optimize the compound's potency and selectivity. openmedicinalchemistryjournal.com Examples of therapeutic areas where these scaffolds are prominent include cancer, infectious diseases, and central nervous system disorders. rsc.org

Use as Building Blocks in Organic Synthesis

Beyond their role as protected amines, this compoundsubstituted)-X]carbamate derivatives are valuable building blocks for the synthesis of more complex molecules. thermofisher.com The carbamate functionality can be transformed into other functional groups, or the Boc group can be removed to reveal a free amine that can participate in a variety of subsequent reactions, such as amide bond formation or N-alkylation. organic-chemistry.org

These compounds are particularly useful in the synthesis of heterocyclic compounds like pyridines and pyrazoles. enamine.net For example, tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate serves as a precursor in the synthesis of highly functionalized pyridine (B92270) derivatives through cycloaddition reactions. enamine.net The ability to introduce specific substituents on the "X" scaffold prior to its incorporation into a larger molecule provides a powerful strategy for creating molecular diversity. chemimpex.com

Recent Advances and Future Directions

The field of this compoundsubstituted)-X]carbamate chemistry is continually evolving, with ongoing research focused on developing novel synthetic methods, exploring new applications, and designing more effective and selective compounds.

Recent advances in synthesis include the development of more environmentally friendly and efficient methods for Boc protection and deprotection. researchgate.net This includes the use of catalyst-free and solvent-free reaction conditions, as well as the development of novel reagents that operate under mild conditions. organic-chemistry.orgresearchgate.net There is also a growing interest in continuous flow chemistry for the synthesis and deprotection of these compounds, which can offer advantages in terms of safety, scalability, and control over reaction parameters. acs.org

In terms of applications, researchers are exploring the use of these derivatives in new areas of materials science, such as the formation of self-assembled monolayers (SAMs) on gold surfaces. uh.edu Amine-terminated SAMs have potential applications in biosensors, electronics, and as platforms for surface functionalization. uh.edu

Future directions in this field will likely focus on several key areas:

Development of Novel Scaffolds: The design and synthesis of new N-[(4-substituted)-X] scaffolds will continue to be a major focus, aiming to access novel chemical space and develop compounds with unique biological properties.

Green Chemistry: The principles of green chemistry will continue to drive the development of more sustainable synthetic methods for the preparation and use of these compounds.

Advanced Materials: The application of these derivatives in the creation of advanced materials with tailored properties is a promising area for future research.

Drug Discovery: The rational design of new therapeutic agents based on these scaffolds will remain a central theme, aided by advances in computational chemistry and a deeper understanding of biological targets.

The versatility and fundamental importance of this compoundsubstituted)-X]carbamate derivatives ensure that they will remain a vibrant and impactful area of chemical research for the foreseeable future.

Structure

2D Structure

3D Structure

Properties

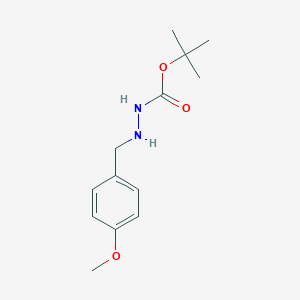

IUPAC Name |

tert-butyl N-[(4-methoxyphenyl)methylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAOJPYAGIBKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001168299 | |

| Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150767-02-5 | |

| Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150767-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Tert Butyl N 4 Substituted X Carbamate Derivatives

Established Synthetic Routes and Optimization Protocols

Established methods for synthesizing tert-butyl N-carbamate derivatives often rely on multi-step sequences that are well-documented and optimized for various substrates. These routes provide robust and scalable access to the target compounds.

Sequential Protection and Functionalization Approaches

A cornerstone of synthesizing complex molecules containing the tert-butyl carbamate (B1207046) moiety is the sequential application of protection and functionalization steps. The tert-butoxycarbonyl (Boc) group is favored for its stability under a wide range of nucleophilic and basic conditions, while being easily removable under acidic conditions. organic-chemistry.org This orthogonality allows for selective chemical modifications at other sites of the molecule.

The general strategy can proceed in two ways:

Protection Followed by Functionalization: An existing primary or secondary amine is first protected with a Boc group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The now-protected intermediate can undergo further reactions, such as acylation, alkylation, or coupling, without interference from the highly nucleophilic amine. For instance, the synthesis of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives begins with the protection of 2-nitro,4-bromo benzenamine with Boc₂O, followed by reduction of the nitro group to an amine, and subsequent amide coupling. researchgate.net

Functionalization Followed by Protection: In some synthetic routes, a functional group is introduced or modified prior to the installation of the Boc group. This approach is common when the unprotected amine is required for a key transformation. A representative example is the synthesis of tert-butyl 2-amino phenylcarbamate, where 2-nitrophenyl isocyanate is first converted to a carbamate, and the nitro group is subsequently reduced to an amine using reagents like iron(III) chloride and hydrazine (B178648) hydrate. nih.gov

Amide Coupling Reactions Utilizing Diverse Reagents

Amide bond formation is a critical step in the synthesis of many tert-butyl N-[(4-substituted)-X]carbamate derivatives, particularly when an acyl group is attached to a nitrogen atom within the molecular scaffold. These reactions typically involve the condensation of a carboxylic acid with an amine. To facilitate this transformation, which is otherwise slow, a variety of coupling reagents are employed to activate the carboxylic acid.

Commonly used reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt). nih.govresearchgate.net This combination converts the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. For example, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized by condensing tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using EDCI and HOBt. nih.govresearchgate.net Other advanced coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also used for dehydration reactions between carboxylic acids and amines to form the amide bond in carbamate derivatives. researchgate.netacs.org

The selection of the coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as racemization in chiral substrates.

| Starting Carboxylic Acid | Starting Amine | Coupling Reagents | Solvent/Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluorobenzoic acid | tert-Butyl 2-aminophenylcarbamate | EDCI, HOBt | DIPEA | tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate | 74 |

| 4-Methylbenzoic acid | tert-Butyl 2-aminophenylcarbamate | EDCI, HOBt | DIPEA | tert-Butyl 2-(4-methylbenzamido)phenylcarbamate | 55.5 |

| 4-(1H-Indol-2-yl)butanoic acid | tert-Butyl 2-aminophenylcarbamate | EDCI, HOBt | DIPEA | tert-Butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate | 75.7 |

Carbamoylation Strategies and tert-Butyl Protection Techniques

The introduction of the tert-butyl carbamate group, a process known as N-tert-butoxycarbonylation or Boc protection, is a fundamental transformation. The most prevalent reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org The reaction is typically performed in the presence of a base, such as sodium bicarbonate or triethylamine (B128534), in a solvent system like tetrahydrofuran (B95107)/water. nih.gov This method is highly efficient and chemoselective for protecting primary and secondary amines. organic-chemistry.org Catalytic approaches using ionic liquids or perchloric acid adsorbed on silica (B1680970) gel have also been developed to enhance efficiency and simplify purification. organic-chemistry.org

An alternative strategy for synthesizing tert-butyl carbamates involves the Curtius rearrangement. organic-chemistry.org In this method, a carboxylic acid is converted to an acyl azide (B81097) intermediate, often using di-tert-butyl dicarbonate and sodium azide. organic-chemistry.org This intermediate then rearranges to form an isocyanate, which is trapped in situ by an alcohol (like tert-butanol) or an amine to yield the desired carbamate or urea (B33335) derivative. organic-chemistry.org This method is valuable as it tolerates a variety of functional groups. organic-chemistry.org

Reductive Amination Protocols for N-Heterocyclic Amine Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for synthesizing secondary and tertiary amines, including N-heterocyclic structures. harvard.edu The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

Mild and selective reducing agents are key to the success of this reaction, as they must reduce the iminium ion preferentially over the starting carbonyl compound. harvard.edu Sodium triacetoxyborohydride (B8407120) (STAB) is a widely used reagent for this purpose due to its high selectivity and tolerance for a broad range of functional groups. harvard.edu Other reagents include sodium cyanoborohydride, although its toxicity is a drawback. harvard.edu This protocol can be applied to intermediates in the synthesis of complex carbamate derivatives, for example, by creating a complex amine which is then subsequently protected with a Boc group. It is also used in one-pot tandem strategies where an alcohol is first oxidized to an aldehyde, which then undergoes reductive amination. organic-chemistry.org

Advanced Synthetic Transformations and Catalysis

Modern synthetic chemistry has introduced powerful catalytic methods that provide more efficient and versatile routes to tert-butyl N-carbamate derivatives, often with improved functional group tolerance and milder reaction conditions.

Palladium-Catalyzed Carbon-Nitrogen Bond Formations

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a premier method for forming C-N bonds. acs.orguwindsor.ca This reaction enables the coupling of amines with aryl halides or pseudohalides (like triflates) and has been successfully applied to the synthesis of N-aryl tert-butyl carbamates. researchgate.netresearchgate.net In this context, tert-butyl carbamate acts as an ammonia (B1221849) equivalent, coupling with an aryl partner to form a Boc-protected aniline. researchgate.net

The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or [(π-allyl)PdCl]₂) and a phosphine (B1218219) ligand. researchgate.netnih.gov The choice of ligand is critical, with bulky, electron-rich phosphines such as tert-butyl X-Phos or cBRIDP showing high efficacy. researchgate.netnih.gov The reaction requires a base, with sodium tert-butoxide being crucial for reactions conducted at room temperature. researchgate.net These reactions often exhibit good functional group compatibility and can be performed under mild conditions. researchgate.netnih.gov Research has shown that these couplings can even be performed in water using micellar catalysis, enhancing the environmental friendliness of the process. nih.gov

Another palladium-catalyzed approach involves the reaction of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. researchgate.netnih.gov This generates an isocyanate intermediate in situ, which is then trapped by the alcohol. When tert-butanol (B103910) is used as the solvent, the corresponding Boc-protected anilines can be formed in good yields. nih.gov

| Aryl Bromide | Base | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| 4-Bromoacetophenone | NaOt-Bu | 50 | tert-Butyl (4-acetylphenyl)carbamate | 94 |

| 4-Bromobenzonitrile | NaOt-Bu | 50 | tert-Butyl (4-cyanophenyl)carbamate | 96 |

| Methyl 4-bromobenzoate | NaOt-Bu | 50 | tert-Butyl (4-(methoxycarbonyl)phenyl)carbamate | 95 |

| 4-Bromobenzophenone | NaOt-Bu | 50 | tert-Butyl (4-benzoylphenyl)carbamate | 75 |

| 1-Bromo-4-(trifluoromethoxy)benzene | NaOt-Bu | 25 (rt) | tert-Butyl (4-(trifluoromethoxy)phenyl)carbamate | 94 |

| 1-Bromo-4-tert-butylbenzene | NaOt-Bu | 25 (rt) | tert-Butyl (4-(tert-butyl)phenyl)carbamate | 98 |

Electrochemical Synthesis Methods for Stereoselective Outcomes

Electrochemical synthesis offers a powerful, reagent-minimal approach to organic transformations, relying on electric current to drive oxidation or reduction reactions. In the context of tert-butyl carbamate derivatives, electrosynthesis has been harnessed to generate reactive intermediates that can be guided toward stereoselective outcomes.

A primary electrochemical transformation for N-Boc protected amines is the Shono oxidation, which involves the anodic oxidation of the carbamate. chemrxiv.orgresearchgate.netresearchgate.net This process generates an (alkoxycarbonyl)amino radical cation, which, after proton loss, forms an α-amino radical. A subsequent one-electron oxidation yields a highly reactive iminium ion intermediate. researchgate.net The generation of these intermediates electrochemically avoids the need for stoichiometric chemical oxidants, presenting a greener and more efficient pathway.

Achieving stereoselectivity in these reactions depends on the subsequent transformations of the electrochemically generated intermediates.

Diastereoselective Synthesis: In the synthesis of dehydroamino acid derivatives from N-Boc protected amino acids, an initial electrochemical α-methoxylation is followed by an elimination step. chemrxiv.org The choice of base in this subsequent step can dictate the stereochemical outcome; for instance, using DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) can selectively yield the (Z)-isomer of the product. chemrxiv.org Similarly, the stereoselective synthesis of complex heterocyclic structures like fluorinated dibenzazepines has been accomplished by electrolyzing amide precursors, where the stereochemistry is controlled during the cyclization of the electro-generated radical cation. nih.gov

Enantioselective Synthesis: True asymmetric electrochemical synthesis, which creates a preference for one enantiomer, is typically achieved by introducing a chiral influence into the reaction environment. beilstein-journals.org While specific examples for all this compoundsubstituted)-X]carbamate derivatives are still emerging, the established principles of asymmetric electrochemistry are directly applicable. These methods include:

Chiral Mediators and Catalysts: Using chiral catalysts, such as Rhodium complexes or chiral secondary amines, can create a chiral environment around the substrate during the electrochemical event. beilstein-journals.org For example, chiral secondary amine catalysts have been used for the enantioselective α-arylation of aldehydes, a process that involves the generation of enamine intermediates that react with electrochemically produced electrophiles. beilstein-journals.org

Kinetic Resolution: Electrochemical oxidation can be used for the kinetic resolution of racemic mixtures. In a process catalyzed by a chiral complex like (R,R)-Ph-BOX, one enantiomer of a racemic amino alcohol can be oxidized faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate. beilstein-journals.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate molecule can direct the stereochemical course of the electrochemical reaction, after which the auxiliary can be cleaved.

The alkylation of N-Boc-4-aminopyridine, facilitated by an electrochemically generated base, demonstrates another facet of electrosynthesis. researchgate.netnih.gov Here, the electrochemistry provides a mild way to generate a strong base in situ, avoiding harsh chemical reagents and byproducts. researchgate.netnih.gov Achieving stereoselectivity in such a process would involve the use of a chiral alkylating agent.

Orthogonal Functionalization and Derivatization Strategies

Orthogonal synthesis strategies are crucial for the construction of complex molecules, allowing for the selective modification of one functional group in the presence of others. The N-Boc group is a key player in many such schemes due to its unique deprotection condition (acid-lability).

The core principle of orthogonality with the Boc group is its stability towards conditions that cleave other protecting groups. organic-chemistry.org The Boc group is generally stable to bases, nucleophiles, and hydrogenolysis conditions, which forms the basis for several widely used orthogonal pairs: organic-chemistry.orgrsc.org

Boc/Fmoc: The fluorenylmethyloxycarbonyl (Fmoc) group is labile to bases (e.g., piperidine), whereas the Boc group is stable. This orthogonality is the foundation of modern solid-phase peptide synthesis. organic-chemistry.orgsigmaaldrich.com

Boc/Cbz: The benzyloxycarbonyl (Cbz or Z) group is removed by hydrogenolysis, a condition to which the Boc group is inert. This allows for selective deprotection in molecules containing both groups. diva-portal.org

Boc/Alloc: The allyloxycarbonyl (Alloc) group can be cleaved by palladium catalysis, providing another level of orthogonality. rsc.org

Beyond these classic pairs, the Boc group enables orthogonal derivatization by being compatible with the introduction of other reactive handles. A prime example is the use of tert-Butyl N-(4-azidobutyl)carbamate . In this bifunctional linker, the azide moiety can undergo highly specific copper-catalyzed or strain-promoted "click chemistry" reactions with alkynes to form stable triazole linkages. The Boc-protected amine remains untouched during this process and can be deprotected later under mild acidic conditions to reveal a free amine for further conjugation.

This strategy extends to other functionalities. For instance, a Boc-protected proline derivative was successfully subjected to an electrophilic azidation reaction to install an azido (B1232118) group, with the Boc group remaining intact until its desired removal with trifluoroacetic acid (TFA). nih.gov

Furthermore, "quasi-orthogonal" systems exist where deprotection selectivity depends on carefully controlled conditions. For example, N-Boc protected imidazoles and pyrazoles can be selectively deprotected using sodium borohydride (B1222165) (NaBH₄) in ethanol, while N-Boc protected primary amines or other heterocycles like indoles remain fully intact under the same conditions. arkat-usa.org This chemoselectivity offers a nuanced tool for differentiation in complex heterocyclic systems.

Innovations in Yield Optimization and Side-Product Minimization

Maximizing product yield and purity is a central goal in process chemistry. For the synthesis of this compoundsubstituted)-X]carbamate derivatives, innovations focus on optimizing reaction parameters and developing more efficient, scalable, and safer processes.

Optimization of Reaction Conditions Careful control of reaction parameters is critical. Key variables include temperature, stoichiometry, solvent, and catalysts.

Temperature and Stoichiometry: In the synthesis of tert-butyl [(2R)-1-phenylpropan-2-yl]carbamate, maintaining a temperature of 25–30°C provides an optimal balance between reaction time and the prevention of racemization. Using a slight excess (1.2:1 molar ratio) of di-tert-butyl dicarbonate (Boc₂O) to the amine starting material ensures complete reaction while minimizing the formation of urea-related side products.

Solvent and Additives: The choice of solvent can dramatically impact reaction outcomes. In a cascade synthesis of oxazolidinones from a tert-butyl carbonate precursor, dichloromethane (B109758) (DCM) was found to be a superior solvent to tetrahydrofuran (THF), which gave poor yields. acs.orgacs.org Additives also play a crucial role. The addition of tetrabutylammonium (B224687) bromide (TBAB) was found to catalyze the reaction and improve yield; however, using an excess amount of TBAB without a base like triethylamine (Et₃N) shifted the reaction mechanism, leading to the formation of an undesired six-membered cyclic carbamate as the major side-product. acs.orgacs.org

The following table illustrates the optimization of a Boc₂O-mediated cyclization, highlighting the impact of solvent and additives on product yield and the formation of side products.

| Entry | Solvent | Equivalents of Boc₂O | Equivalents of Et₃N | Additive (Equiv.) | Product Yield (%) | Key Observation |

|---|---|---|---|---|---|---|

| 1 | THF | 1.1 | 2.0 | None | 17 | Poor yield |

| 2 | DCM | 1.1 | 2.0 | None | 65 | Superior solvent |

| 3 | DCM | 2.0 | 2.0 | None | 78 | Increased Boc₂O improves yield |

| 4 | DCM | 1.1 | 0 | NH₄Cl (2.0) | 81 (Intermediate only) | Reaction stops at protection step |

| 5 | DCM | 1.1 | 0 | TBAB (3.0) | 72 (Side-product) | Excess additive shifts pathway |

| 6 | DCM | 1.1 | 3.0 | None | 77 | Optimized, cost-effective condition |

Data sourced from a study on Boc₂O-mediated oxazolidinone synthesis. acs.orgacs.org

Catalyst Innovation: The use of novel catalysts can significantly improve efficiency. For the N-Boc protection of various amines, a sulfonated reduced graphene oxide (SrGO) solid acid catalyst was developed. thieme-connect.com This metal-free, reusable catalyst enabled the reaction to proceed in high yields (84–95%) under solvent-free conditions with short reaction times. thieme-connect.com The table below shows the optimization of this catalytic system.

| Entry | Catalyst (SrGO) Amount | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Solvent-free | RT | 48 h | 42 |

| 2 | 5 mg | DCM | RT | 12 min | 87 |

| 3 | 5 mg | Solvent-free | RT | 20 min | 92 |

| 4 | 7.5 mg | Solvent-free | RT | 10 min | 93 |

| 5 | 10 mg | Solvent-free | RT | 10 min | 94 |

Data based on the Boc protection of morpholine (B109124) using an SrGO catalyst. thieme-connect.com

Reaction Mechanisms and Chemical Reactivity of Tert Butyl N 4 Substituted X Carbamate Derivatives

Intrinsic Reactivity of the tert-Butyl Carbamate (B1207046) Moiety

The chemical behavior of the tert-butyl carbamate (Boc) group is dictated by the interplay of its electronic and steric properties. These characteristics are fundamental to its function as a protecting group and its influence on neighboring functionalities within a molecule.

The protection of an amine as a tert-butyl carbamate is a common strategy to temporarily reduce its nucleophilicity and basicity, preventing unwanted side reactions during synthesis. chemistrysteps.comnih.gov The most prevalent method for installing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The mechanism proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride. chemistrysteps.com This forms a tetrahedral intermediate which then collapses, expelling a t-butyl carbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable carbon dioxide gas and a tert-butoxide anion, which deprotonates the newly formed carbamate to yield the final protected product. jk-sci.comjkchemical.com

The removal, or deprotection, of the Boc group is most famously achieved under acidic conditions. total-synthesis.comfishersci.co.uk The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-O bond, leading to the formation of a highly stable tertiary butyl carbocation and a carbamic acid intermediate. chemistrysteps.comcommonorganicchemistry.comcommonorganicchemistry.com The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine, which is typically protonated under the acidic reaction conditions. masterorganicchemistry.comcommonorganicchemistry.com

The stability of the tert-butyl carbocation is a key thermodynamic driver for this deprotection mechanism. chemistrysteps.com This intermediate can be trapped by nucleophiles or deprotonate to form isobutylene (B52900) gas. total-synthesis.comcommonorganicchemistry.com

A crucial aspect of the Boc group is its "orthogonality" to other protecting groups. total-synthesis.com Because it is cleaved by acid, it can be selectively removed in the presence of groups that are labile to other conditions, such as:

Benzyloxycarbonyl (Cbz or Z): Removed by catalytic hydrogenation. total-synthesis.com

9-Fluorenylmethoxycarbonyl (Fmoc): Removed by basic conditions (e.g., piperidine). total-synthesis.com

Allyloxycarbonyl (Alloc): Removed by transition metal catalysis. total-synthesis.com

This selectivity allows for complex, multi-step syntheses where different functional groups can be deprotected at various stages without interfering with others. wiley-vch.de For instance, a Boc-protected amine can be deprotected with acid while leaving a Cbz-protected amine on the same molecule intact. masterorganicchemistry.com

| Deprotection Method | Typical Reagents | Mechanism | Key Features |

| Acidolysis | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Protonation of carbonyl, loss of tert-butyl cation, decarboxylation of carbamic acid. masterorganicchemistry.comcommonorganicchemistry.com | Most common method; fast and efficient at room temperature. fishersci.co.uk |

| Lewis Acid Catalysis | Zinc bromide (ZnBr₂), Tin(IV) chloride (SnCl₄), Aluminum chloride (AlCl₃) | Coordination of Lewis acid to carbonyl, fragmentation. acsgcipr.org | Can offer selectivity, but often requires stoichiometric amounts. acsgcipr.org May generate protic acids in the presence of water. acsgcipr.org |

| Thermal | High Temperature | Cleavage via elimination | Less common, requires high heat which can affect other functional groups. |

This table summarizes common deprotection strategies for the Boc group.

The tert-butyl group of the Boc moiety exerts significant influence on the reactivity of the molecule through both steric and electronic effects.

Steric Hindrance: The large, bulky nature of the tert-butyl group provides a "steric shield" around the protected amine and adjacent positions. chemistrytalk.org This steric bulk can:

Hinder Nucleophilic Attack: It physically blocks the approach of reagents to the protected nitrogen and nearby atoms.

Direct Reactions: In some cases, its bulk can be used strategically to direct reactions to less hindered sites on the molecule. acsgcipr.org

Influence Conformation: It can restrict rotation around bonds due to van der Waals repulsion, locking the molecule into specific conformations. This can impact the reactivity of the entire scaffold.

Electronic Effects: The electronic nature of the tert-butyl carbamate group is a balance of competing effects.

The carbamate group itself is electron-withdrawing due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. This delocalization reduces the nucleophilicity and basicity of the nitrogen atom, which is the primary goal of protection. nih.gov

Conversely, the tert-butyl group is electron-donating through an inductive effect (hyperconjugation). This donation slightly increases the electron density on the carbamate oxygen, which can, for instance, raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl carbon more resistant to nucleophilic attack compared to less substituted carbamates.

Mechanisms of Amine Protection and Selective Deprotection

Mechanistic Studies of Functional Group Transformations on the N-[(4-Substituted)-X] Scaffold

The presence of a Boc-protected amine influences the reactivity of other functional groups on the molecular scaffold. This section examines key transformations, using a 4-substituted phenyl ring as a representative "X" scaffold.

The chloroacetamido group (-NHC(O)CH₂Cl) is a reactive moiety often used as an electrophilic handle for further molecular elaboration. In a scaffold such as tert-butyl N-[4-(2-chloroacetamido)phenyl]carbamate, the chloroacetamide group is susceptible to nucleophilic substitution (Sₙ2) reactions, where the chlorine atom is displaced by a nucleophile. smolecule.comresearchgate.net

The reaction involves the direct attack of a nucleophile (e.g., an amine, thiol, or phenoxide) on the carbon atom bearing the chlorine. ajol.info The presence of the adjacent carbonyl group activates the C-Cl bond towards substitution. Research on related N-(4-substituted-phenyl)-2-chloroacetamide systems shows that they readily react with various nucleophiles, such as morpholine (B109124) or thiols, to form new C-N or C-S bonds. researchgate.netajol.infonih.gov

| Nucleophile | Product Type | Reaction Conditions | Reference Example |

| Amines (e.g., Piperidine) | Glycinamide derivatives | Ethanol, Heat | ajol.info |

| Thiols (e.g., Mercaptoacetic acid) | Thioether derivatives | Ethanol, Sodium Acetate (B1210297) | ajol.info |

| Hydrazines | Hydrazinylacetamide derivatives | DMF, Triethylamine (B128534) | nih.gov |

This table illustrates the versatility of the chloroacetamido group in nucleophilic substitution reactions on related scaffolds.

The stability of the Boc group under various oxidative and reductive conditions is a key feature of its utility. researchgate.net Generally, the Boc group is resistant to catalytic hydrogenation (e.g., H₂/Pd-C), which is used to cleave benzyl (B1604629) (Bn) or Cbz groups. nih.govtotal-synthesis.com This orthogonality is frequently exploited in synthesis.

However, the Boc group is not entirely inert. While stable to many common oxidizing agents, it can be sensitive to certain strong Lewis acids or highly acidic oxidative conditions. total-synthesis.com Conversely, other functional groups on the N-[(4-substituted)-X] scaffold can be oxidized or reduced in the presence of a Boc group. For instance, a nitro group on the phenyl ring can be reduced to an amine using catalysts like nickel boride, followed by a one-pot Boc-protection of the newly formed amine. organic-chemistry.org

Some newer deprotection methods have been developed that utilize oxidative conditions, demonstrating that the Boc group's stability is conditional. For example, certain molybdenum-catalyzed hydrogen peroxide systems can cleave Boc groups, offering an alternative pathway that is orthogonal to acid/base-labile groups. beilstein-journals.org

Hydrolysis refers to the cleavage of chemical bonds by water. In the context of tert-butyl carbamates, this term can describe two processes: the intended acid-catalyzed deprotection (discussed in 3.1.1) or the unintended cleavage under other aqueous conditions.

The Boc group is notably stable to basic hydrolysis. nih.gov Unlike simple esters or other carbamates like Fmoc, it resists cleavage by hydroxide (B78521) ions or other bases at moderate temperatures. This stability is attributed to the steric hindrance of the tert-butyl group, which prevents the nucleophilic attack of hydroxide at the carbonyl carbon. total-synthesis.com

Under neutral or near-neutral pH, the hydrolysis of tert-butyl carbamates is generally very slow. oup.com However, at high temperatures (e.g., 150 °C) in water, thermal hydrolysis can occur. Studies on the hydrolysis of Boc-protected anilines under high-temperature water showed that electron-donating groups on the phenyl ring facilitate the reaction, while electron-withdrawing groups retard it. rsc.org The products of such hydrolysis are the corresponding free amine, tert-butanol (B103910), and carbon dioxide.

The hydrolysis mechanism under these conditions is complex and can be influenced by the properties of high-temperature water. In some cases, easily oxidized products like anilines can lead to side reactions if oxygen is not excluded. rsc.org

The hydrolysis of other functional groups on the scaffold, such as an ester or the chloroacetamido group, can also occur. The chloroacetamido group can hydrolyze to a hydroxyacetamido group under certain conditions, particularly at elevated temperatures or with prolonged exposure to aqueous base or acid. smolecule.com

Oxidation and Reduction Chemistry of Key Moieties

Stereochemical Control and Regioselectivity in Reactions Involving tert-Butyl N-[(4-Substituted)-X]carbamate Derivatives

The tert-butoxycarbonyl (Boc) protecting group, a cornerstone in modern organic synthesis, offers more than just temporary shielding of amine functionalities. researchgate.net Its inherent steric and electronic properties, coupled with the potential for introducing chirality either within the carbamate itself or through external reagents, allow for significant influence over the stereochemical and regiochemical outcomes of various reactions. This section explores the multifaceted roles of this compoundsubstituted)-X]carbamate derivatives in directing the formation of specific stereoisomers and controlling the position of chemical transformations.

The carbamate moiety's structure, characterized by delocalization of the nitrogen's non-bonded electrons into the carbonyl group, results in a restricted rotation around the N-C bond. acs.org This creates the potential for syn and anti conformations, which can influence the steric environment around the reactive center. nih.gov While the anti rotamer is often favored for steric and electrostatic reasons, the energy difference can be minimal, leading to a mixture of conformers that can be influenced by reaction conditions and the presence of other functional groups. nih.gov

Directed ortho-Metalation (DoM)

A prominent example of regioselectivity is the ortho-lithiation of aryl carbamates, a powerful tool for the specific functionalization of aromatic rings. thieme-connect.denih.gov The carbamate group acts as a directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position through coordination with an organolithium reagent. nih.govacs.org This regioselectivity is crucial for the synthesis of polysubstituted aromatic compounds. thieme-connect.dethieme-connect.com

The efficiency and regioselectivity of ortho-lithiation are influenced by several factors, including the choice of base, solvent, and temperature. For instance, achieving good ortho-lithiation of tert-butyl phenylcarbamate often requires a strong base like t-BuLi or s-BuLi in the presence of TMEDA at low temperatures (around -20 °C). thieme-connect.comcardiff.ac.uk In contrast, other acylamino groups may undergo lithiation under milder conditions. thieme-connect.de The presence of other substituents on the aromatic ring can also influence the site of metalation. thieme-connect.decardiff.ac.uk For example, in some disubstituted tert-butyl phenylcarbamates, lithiation can be directed to a specific ortho position based on the electronic and steric nature of the existing substituents. thieme-connect.com

| Substrate | Base/Solvent | Temperature (°C) | Product Distribution | Reference |

| tert-Butyl phenylcarbamate | t-BuLi / Ether | -20 | ortho-lithiated product | thieme-connect.com |

| tert-Butyl phenylcarbamate | s-BuLi / TMEDA | -20 | ortho-lithiated product | thieme-connect.com |

| N-Phenylpivalamide | n-BuLi / THF-ether | 25 | ortho-lithiated product | cardiff.ac.uk |

| tert-Butyl (2-methylphenyl)carbamate | t-BuLi | - | Lateral lithiation at methyl group | thieme-connect.de |

Table 1: Conditions for Directed ortho-Lithiation of Aryl Carbamates

Asymmetric Transformations Guided by Chiral Auxiliaries

The incorporation of a chiral auxiliary into the carbamate structure is a well-established strategy for inducing stereoselectivity in a wide range of chemical reactions. nih.govwikipedia.org Cyclic carbamates, such as oxazolidinones derived from chiral amino alcohols, are particularly effective chiral auxiliaries. nih.govsci-hub.se These auxiliaries create a chiral environment that biases the approach of reagents to one face of a prochiral center, leading to the preferential formation of one enantiomer or diastereomer.

For example, chiral oxazolidinone-derived carbamates have been utilized in asymmetric 1,2-carbamoyl rearrangements. nih.gov Deprotonation of alkenyl-(S)-4-isopropyloxazolidine carbamates with sec-BuLi followed by warming results in a rearrangement to furnish α-hydroxy amides with high diastereoselectivity. nih.gov The stereochemical outcome is dictated by the chiral oxazolidine (B1195125) ring, which directs the asymmetric deprotonation. nih.gov

Similarly, chiral N-amino cyclic carbamates have been employed as auxiliaries in the asymmetric α-alkylation of ketones, providing excellent stereoselectivity and high yields. researchgate.net These auxiliaries can override the inherent selectivity of the base used, enabling transformations that would otherwise be difficult to control. researchgate.net

Diastereoselective Reactions

Even without a covalently attached chiral auxiliary, the tert-butyl carbamate group can influence the diastereoselectivity of reactions at adjacent stereocenters. The steric bulk of the Boc group can direct the approach of a reagent, leading to the preferential formation of one diastereomer.

An example is the diastereoselective reduction of (S)-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate to the corresponding chiral alcohol. researchgate.net The presence of the carbamate at the C2 position influences the facial selectivity of the ketone reduction at C3.

In the context of aziridination of α,β-unsaturated carbonyl compounds, the combination of a chiral auxiliary on the enone and a chiral phase-transfer catalyst with tert-butyl carbamate as the nitrogen source can lead to complete diastereoselectivity. rsc.org

Regioselectivity in Coupling Reactions

In transition metal-catalyzed cross-coupling reactions, the carbamate group can influence regioselectivity. For instance, in the copper(I)-catalyzed Ullmann-type coupling of primary carbamates with 5-substituted-1,2,3-triiodobenzenes, the amination occurs exclusively at the less sterically hindered terminal iodine positions. rsc.org This high regioselectivity provides a direct route to 2,3-diiodinated N-aryl carbamates. rsc.org

Furthermore, the electronic nature of the carbamate can play a role. In Suzuki-Miyaura couplings, aryl carbamates can be used as coupling partners, and the electronic properties of substituents on the aromatic ring can affect the reaction's efficiency. acs.org

| Reaction Type | Substrate | Reagents | Key Outcome | Reference |

| Asymmetric 1,2-Carbamoyl Rearrangement | Alkenyl-(S)-4-isopropyloxazolidine carbamates | sec-BuLi | High diastereoselectivity in α-hydroxy amide formation | nih.gov |

| Asymmetric α-Alkylation | Ketone-derived chiral N-amino cyclic carbamate hydrazones | LDA, Alkyl halide | Excellent stereoselectivity | researchgate.net |

| Diastereoselective Aziridination | α,β-unsaturated enone with chiral auxiliary | tert-Butyl carbamate, NaOCl·5H₂O, Chiral phase-transfer catalyst | Complete diastereoselectivity | rsc.org |

| Regioselective Ullmann Coupling | 5-substituted-1,2,3-triiodobenzenes | Ethyl carbamate, Cu(I) catalyst | Exclusive amination at terminal positions | rsc.org |

Table 2: Examples of Stereochemical and Regiochemical Control

Advanced Spectroscopic and Analytical Characterization of Tert Butyl N 4 Substituted X Carbamate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including tert-butyl carbamate (B1207046) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of molecules in solution.

Proton NMR is fundamental for identifying the key structural motifs within tert-butyl N-arylcarbamates. The spectra are often characterized by a few distinct and highly informative signals.

A hallmark of the ¹H NMR spectrum for these compounds is a prominent singlet in the upfield region, typically between δ 1.4 and 1.5 ppm. vulcanchem.comvulcanchem.com This signal, integrating to nine protons, is unequivocally assigned to the chemically equivalent methyl protons of the tert-butyl (Boc) protecting group. vulcanchem.comvulcanchem.com The exact chemical shift can vary slightly depending on the solvent and the electronic nature of the substituent on the aromatic ring. rsc.org

The proton attached to the nitrogen atom of the carbamate (N-H) typically appears as a broad singlet. Its chemical shift is variable and can be observed over a wide range, often between δ 6.4 and 9.3 ppm, influenced by solvent, concentration, and hydrogen bonding. rsc.orgnd.edumdpi.com For instance, in tert-butyl phenylcarbamate, this proton appears as a broad singlet at δ 6.46 ppm in CDCl₃. rsc.org

The aromatic protons present a more complex pattern in the downfield region of the spectrum, generally between δ 6.8 and 8.2 ppm. vulcanchem.comrsc.org The substitution pattern on the aryl ring dictates the multiplicity and coupling constants (J) of these signals. For example, a para-substituted ring will often show two distinct doublets, as seen in tert-butyl (4-bromophenyl)carbamate where aromatic protons appear at δ 7.39 (d, J = 8Hz, 2H) and 7.25 (d, J = 8Hz, 2H). rsc.org

Table 1: Selected ¹H NMR Spectral Data for tert-Butyl N-Arylcarbamate Derivatives

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In tert-butyl N-arylcarbamate derivatives, several characteristic resonances are observed.

The tert-butyl group gives rise to two distinct signals: one for the three equivalent methyl carbons (C(CH₃)₃) typically found around δ 28.3 ppm, and one for the quaternary carbon (C(CH₃)₃) which resonates further downfield, often near δ 80-83 ppm. vulcanchem.comrsc.org

The most deshielded signal in the spectrum, aside from those of the aromatic ring, is the carbonyl carbon (C=O) of the carbamate group. This carbon typically appears in the range of δ 152-156 ppm. vulcanchem.comvulcanchem.comrsc.org Its precise chemical shift is sensitive to the electronic effects of the substituent on the aryl ring. Electron-withdrawing groups on the phenyl ring generally cause a downfield shift of the carbonyl carbon signal, while electron-donating groups have the opposite effect. mdpi.com

The aromatic carbons resonate in the region of δ 115-145 ppm. The chemical shifts and substitution patterns provide valuable information for confirming the structure of the aryl moiety. rsc.org

Table 2: Selected ¹³C NMR Spectral Data for tert-Butyl N-Arylcarbamate Derivatives

To resolve complex spectra and unambiguously assign signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is particularly useful for establishing the connectivity within the aromatic ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of a proton signal to the carbon to which it is attached, confirming, for example, which proton signals correspond to the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between ¹H and ¹³C nuclei, typically over two or three bonds. This is crucial for piecing together the molecular structure. For instance, a correlation between the N-H proton and the carbonyl carbon (C=O), or between the tert-butyl protons and the quaternary carbon, can definitively establish the carbamate linkage.

These 2D techniques provide a complete and verified picture of the molecular structure, resolving any ambiguities that might arise from one-dimensional spectra alone.

Carbon-13 NMR (¹³C NMR) for Backbone and Carbonyl Assignment

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. It is an excellent method for identifying the presence of specific functional groups.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in tert-butyl carbamate derivatives. The key absorptions are associated with the N-H, C=O, and C-O bonds of the carbamate moiety. vulcanchem.com

N-H Stretching : A characteristic absorption band for the N-H stretch is typically observed in the region of 3200-3400 cm⁻¹. Its position and shape can be influenced by hydrogen bonding.

C=O Stretching : The carbonyl (C=O) stretching vibration of the carbamate group is one of the most intense and diagnostic peaks in the IR spectrum. It appears as a strong absorption band typically in the range of 1680–1740 cm⁻¹. vulcanchem.comvulcanchem.com For example, in tert-butyl phenylcarbamate, this band is located at approximately 1700 cm⁻¹. The exact frequency can be affected by the electronic nature of the aryl substituent and the physical state of the sample.

C-O Stretching : The C-O stretching vibrations of the carbamate group (both C-O-C and N-C-O) give rise to strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1160 cm⁻¹. vulcanchem.com

Table 3: Characteristic FT-IR Absorption Frequencies for tert-Butyl Carbamates

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is the selection rules: vibrations that are strong in Raman spectra are often weak or absent in IR spectra, and vice versa.

For carbamates, Raman spectroscopy can provide valuable data. Studies on carbamate pesticides have identified characteristic Raman peaks. For instance, a C-N stretching vibration has been identified in the range of 1150-1201 cm⁻¹. researchgate.netnih.gov Other characteristic peaks for carbamates have been noted at approximately 874, 1014, 1162, and 1716 cm⁻¹. nih.gov The symmetric stretching of non-polar bonds often results in strong Raman signals, which can be useful for analyzing the carbon backbone of the tert-butyl group and the aromatic ring. The combination of both IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

Mass Spectrometry Techniques for Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone for the characterization of tert-butyl carbamate derivatives, providing vital information on molecular weight, structure, and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique routinely employed to assess the purity of tert-butyl carbamate derivatives and to identify byproducts or degradation products. sigmaaldrich.com The chromatographic separation stage is highly effective for resolving the target compound from impurities, which are then identified by the mass spectrometer. This method is crucial for monitoring reaction progress and ensuring the quality of the final product. researchgate.netmdpi.com

For instance, in the synthesis of various piperidine (B6355638) derivatives, LC-MS is utilized for impurity profiling, which can guide adjustments to the synthetic methodology, such as modifying the solvent system to minimize byproduct formation. Common impurities identified can include hydrolyzed piperidine derivatives. The high sensitivity of LC-MS allows for the detection of even trace-level contaminants. sigmaaldrich.com In some cases, t-Boc-protected amines have been observed to undergo a McLafferty rearrangement within the ion source of the LC-MS instrument, a fragmentation pattern that can be characteristic of this protecting group. researchgate.netnih.gov The choice of a high-purity mobile phase is critical, as contaminants like alkali ions can form adducts, suppress ionization, and increase background noise, thereby affecting the accuracy of the analysis. sigmaaldrich.com

Table 1: Selected Applications of LC-MS in the Analysis of tert-Butyl Carbamate Derivatives

| Application | Compound Type | Observation | Reference |

| Purity Assessment | N-Boc protected amines | Used to determine the yield and purity of products after deprotection reactions. | researchgate.net |

| Impurity Profiling | tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | Identifies byproducts such as hydrolyzed piperidine derivatives. | |

| Reaction Monitoring | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | Confirms the structure of the synthesized intermediate product. | google.com |

| Fragmentation Study | t-Boc-methamphetamine | Fragment ions generated by McLafferty rearrangement were observed in the ion source. | nih.gov |

This table is interactive. Click on the headers to sort.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a critical tool for the unambiguous confirmation of the elemental composition of newly synthesized tert-butyl carbamate derivatives. By providing a precise mass measurement of the molecular ion, often to four or more decimal places, HREI-MS allows for the calculation of a unique elemental formula.

This technique was successfully used to confirm the structures of various heterocyclic compounds. For example, in the analysis of a photooxidation product, 2-(tert-Butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, HREI-MS provided a measured m/z of 264.1843, which correlated closely with the calculated value of 264.1838 for the formula C₁₅H₂₄N₂O₂. mdpi.com Similarly, another derivative in the same study yielded a measured m/z of 218.1440, matching the calculated value of 218.1419 for C₁₃H₁₈N₂O. mdpi.com High-resolution mass spectrometry is also frequently used to confirm the structures of complex synthetic intermediates and final products in medicinal chemistry research. mdpi.comescholarship.org

Table 2: HREI-MS Data for Precise Mass Determination of Carbamate-Related Derivatives

| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Compound Type | Reference |

| C₁₅H₂₄N₂O₂ | 264.1838 | 264.1843 | Hexahydroquinazolinone Derivative | mdpi.com |

| C₁₃H₁₈N₂O | 218.1419 | 218.1440 | Quinazolinone Precursor | mdpi.com |

This table is interactive. Click on the headers to sort.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Degradation Product Analysis

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides a fundamental verification of a compound's stoichiometric purity by determining the mass percentages of its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). This technique is essential for confirming that the synthesized compound has the expected empirical formula. The experimental values obtained should align closely with the theoretically calculated percentages, with deviations of less than ±0.4% generally considered acceptable for a pure sample. mdpi.com

In the characterization of novel pyrimidine (B1678525) and pyridine (B92270) carbamate derivatives, elemental analysis was used to determine the purity of all synthesized compounds. mdpi.com Likewise, the synthesis of a substituted phenyl carbamate intermediate for the drug Omisertinib was confirmed using techniques including elemental analysis. atlantis-press.com For a Cbz-protected azabicyclo[3.3.0]octane, a related protected amine, elemental analysis yielded found values of C, 73.09%; H, 8.10%; and N, 5.63%, which were in close agreement with the calculated values of C, 73.44%; H, 7.81%; and N, 5.71% for the molecular formula C₁₅H₁₉NO₂. beilstein-journals.org

Table 3: Example of Elemental Analysis Data for a Protected Amine Derivative

| Element | Calculated (%) for C₁₅H₁₉NO₂ | Found (%) | Deviation (%) | Reference |

| Carbon (C) | 73.44 | 73.09 | -0.35 | beilstein-journals.org |

| Hydrogen (H) | 7.81 | 8.10 | +0.29 | beilstein-journals.org |

| Nitrogen (N) | 5.71 | 5.63 | -0.08 | beilstein-journals.org |

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Absolute Structural Elucidation and Conformation

Single-crystal X-ray crystallography stands as the definitive method for the absolute structural elucidation of tert-butyl N-[(4-substituted)-X]carbamate derivatives. It provides precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of molecular geometry, conformation, and intermolecular interactions.

Studies on various Boc-protected compounds have revealed key structural features. For example, analysis of Boc-Pro-Leu-Gly-NH₂ showed that the conformation of the tertiary amide group of the Nα-protecting urethane (B1682113) moiety is cis. scilit.com In contrast, studies on ε-caprolactam derivatives showed that the introduction of a bulky tert-butyloxycarbonyl (BOC) group on the lactam nitrogen can induce a switch in the conformation of other substituents on the ring. researchgate.netrsc.org X-ray analysis of Boc-protected di- and tripeptide mimetics containing oxazole (B20620) and thiazole (B1198619) rings confirmed that the molecules adopt an anti-conformation in the crystal, with specific dihedral angles close to 180°. rsc.org The crystal structure of 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was found to be stabilized by intermolecular N–H···N hydrogen bonds. researchgate.net This level of detail is crucial for understanding structure-activity relationships and for rational drug design.

Table 4: Selected Crystallographic Data for Boc-Protected and Related Derivatives

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

| 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine | Orthorhombic | Pbca | Intermolecular N–H···N hydrogen bonds stabilize the structure. | researchgate.net |

| Boc-Pro-Leu-Gly-NH₂ | Not specified | Not specified | The tertiary amide group of the urethane moiety adopts a cis conformation. | scilit.com |

| N-Boc-6-COOMe-ε-caprolactam | Not specified | Not specified | The bulky BOC group induces an axial orientation of the C-6 ester group. | rsc.org |

| Boc-gly(OxaThz)-OEt | Not specified | Not specified | The molecule adopts an anti-conformation with a dihedral angle of 176.9°. | rsc.org |

| Boc-5-aminopent-3-(E)-enoyl-NHiPr | Not specified | Not specified | Bond distances and angles are in agreement with typical values for the Boc-urethane group. | acs.org |

This table is interactive. Click on the headers to sort.

Computational Chemistry and Theoretical Investigations of Tert Butyl N 4 Substituted X Carbamate Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of carbamate (B1207046) derivatives. These methods allow for a detailed analysis of molecular orbitals, reaction pathways, and spectroscopic properties.

The electronic reactivity and kinetic stability of a molecule are closely related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. nih.gov The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. nih.gov

In a detailed study of tert-Butyl N-(thiophen-2yl)carbamate, DFT calculations were performed using the B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set. nih.gov The HOMO was found to be primarily localized over the thiophene (B33073) ring and the nitrogen atom, while the LUMO was distributed across the carbamate group's C=O bond and the thiophene ring. nih.gov This distribution highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. The calculated HOMO, LUMO, and energy gap values provide quantitative measures of the molecule's electronic properties. nih.gov

| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | -6.45 | -0.54 | 5.91 |

| M06-2X/6-311++G(d,p) | -7.98 | 0.74 | 8.72 |

Computational methods are crucial for elucidating reaction mechanisms by identifying and characterizing the transition states (TS) that connect reactants to products. DFT calculations can map the potential energy surface of a reaction, revealing the energy barriers (activation energies) that govern reaction rates. sciencepublishinggroup.com

A key reaction for this class of compounds is the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. Computational studies on related structures, such as tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate, have modeled this process. sciencepublishinggroup.com The mechanism involves the initial protonation of the carbamate by an acid (e.g., trifluoroacetic acid), followed by the loss of a tert-butyl cation to form a transient carbamic acid, which then decarboxylates to yield the free amine. sciencepublishinggroup.com Calculations have determined the energy of the transition states for these steps. For example, in one proposed synthetic pathway for Dasatinib, the formation of an intermediate involved two transition states with energies of 109.3 kcal/mol and 104.2 kcal/mol, indicating the favorability of the second path. sciencepublishinggroup.com In another step, the deprotection reaction proceeds through a transition state with an energy of 101.3 kcal/mol. sciencepublishinggroup.com Such calculations are vital for understanding reaction feasibility and optimizing synthetic conditions.

Similarly, theoretical studies on the base-catalyzed hydrolysis of amides, a related reaction, show that including explicit solvent molecules in the computational model is essential for accurately predicting activation energy barriers. nih.gov For formamide (B127407) hydrolysis, the calculated free energy barrier was 21.6 kcal/mol, which is in excellent agreement with the experimental value of 21.2 kcal/mol. nih.gov

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. mdpi.com

Vibrational Frequencies: Theoretical vibrational analysis can aid in the assignment of complex experimental infrared (IR) and Raman spectra. In the study of tert-Butyl N-(thiophen-2yl)carbamate, vibrational frequencies were calculated using the B3LYP and M06-2X methods. nih.gov The results showed good agreement with the experimental FT-IR spectrum, validating the optimized molecular structure. nih.gov Key vibrational modes, such as the N-H stretching, C=O stretching, and C-N stretching, were assigned using Potential Energy Distribution (PED) analysis. nih.gov

| Vibrational Assignment | Experimental FT-IR | Calculated (B3LYP) | Calculated (M06-2X) |

|---|---|---|---|

| N-H stretch | 3260 | 3465 | 3477 |

| C=O stretch | 1732 | 1758 | 1772 |

| N-H bend | 1535 | 1530 | 1529 |

| C-N stretch | 1368 | 1376 | 1383 |

Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another strength of computational chemistry. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govmdpi.com These predictions are invaluable for assigning complex spectra and distinguishing between isomers. mdpi.com For tert-butyl carbamate derivatives, calculations can predict the characteristic signals, such as the tert-butyl protons around δ 1.2–1.4 ppm and the carbamate carbonyl carbon in the range of δ 155–160 ppm. The accuracy of these predictions can be enhanced by using continuum solvation models to account for solvent effects and by applying linear regression scaling to correct for systematic errors. mdpi.comnih.gov

Simulation of Transition States and Reaction Energy Profiles

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure of single molecules, molecular modeling and dynamics simulations are used to explore the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. This technique is particularly useful for studying large, flexible molecules and their interactions with solvent molecules. researchgate.net For Boc-protected compounds, MD simulations can reveal how different solvents influence the conformational preferences of the molecule. researchgate.netacs.org

For example, MD simulations of Boc-protected cyclic peptides have shown that the solvent plays a crucial role in the molecule's ability to bind anions. researchgate.net The simulations revealed that the receptor peptide showed a greater affinity for anions in acetonitrile (B52724) compared to dimethyl sulfoxide, and that solvent molecules were directly involved in pre-organizing the binding site. researchgate.net Similarly, computational models using the SMD (Solvation Model based on Density) continuum model have shown that solvent accessibility affects the stability of substituted heterocyclic compounds, with larger substituents leading to less stabilization from the solvent. acs.org These insights are critical for understanding how reaction conditions can influence molecular conformation and reactivity.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For tert-butyl N-arylcarbamates, a key conformational feature is the rotation around the C(carbonyl)-N bond, which gives rise to syn and anti rotamers. The energy barrier to this rotation determines the rate of interconversion between these forms.